(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine
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Overview
Description
(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,4-dimethoxybenzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted phenethylamine derivatives.
Scientific Research Applications
(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine shares structural similarities with other phenethylamines, such as:
- (1S)-1-(4-Methoxyphenyl)ethan-1-amine
- (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine
- (1S)-1-(4-Chlorophenyl)ethan-1-amine
Uniqueness
- The presence of both chloro and methoxy groups on the phenyl ring of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine distinguishes it from other phenethylamines. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3/t6-/m0/s1 |
InChI Key |
SRNYHULKSHNBCV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1OC)OC)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)N |
Origin of Product |
United States |
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